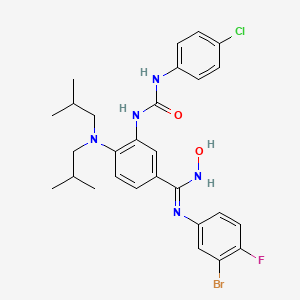
Dexketoprofen-d3 (trometamol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexketoprofen-d3 (trometamol) is a non-steroidal anti-inflammatory drug (NSAID) that is the deuterated form of dexketoprofen trometamol. It is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is particularly effective in the treatment of mild to moderate pain, including musculoskeletal pain, dysmenorrhoea, and toothache .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexketoprofen-d3 (trometamol) involves the deuteration of dexketoprofen, which is the (S)-enantiomer of ketoprofenThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of dexketoprofen-d3 (trometamol) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Dexketoprofen-d3 (trometamol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, alcohols, and halogenated compounds. These products can have different pharmacological properties and can be used for further chemical modifications .
Aplicaciones Científicas De Investigación
Dexketoprofen-d3 (trometamol) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of dexketoprofen.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Dexketoprofen-d3 (trometamol) is used in clinical research to evaluate its efficacy and safety in the treatment of various pain conditions.
Industry: It is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
Mecanismo De Acción
Dexketoprofen-d3 (trometamol) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking the COX enzymes, dexketoprofen-d3 (trometamol) reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Ketoprofen: The racemic mixture of dexketoprofen and its ®-enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for the treatment of pain and inflammation.
Uniqueness
Dexketoprofen-d3 (trometamol) is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The deuterium atoms increase the metabolic stability of the compound, leading to a longer duration of action and potentially reduced side effects .
Propiedades
Fórmula molecular |
C20H25NO6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3; |
Clave InChI |
QUZMDHVOUNDEKW-SNOXFQHYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)







![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
